molecular formula C17H16N2OS B2909484 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide CAS No. 461396-85-0

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide

Cat. No. B2909484
CAS RN: 461396-85-0
M. Wt: 296.39
InChI Key: MKJCQDJJXNLMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, including cyclization reactions and amide bond formation. Researchers have employed various synthetic routes to access it, often starting from commercially available precursors. Detailed synthetic protocols can be found in the literature .

Mechanism of Action

Janus kinases (JAKs) are enzymes that are involved in the signaling pathways of many cytokines and growth factors. These signaling pathways are important for the immune response, but they can also contribute to the development of autoimmune diseases. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide works by inhibiting the activity of JAKs, which can help to reduce inflammation and other symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing inflammation and other symptoms of autoimmune diseases in animal models and in human clinical trials. It has also been shown to have a good safety profile, with few side effects reported.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide in lab experiments is that it has a well-understood mechanism of action and has been extensively studied in animal models and in human clinical trials. However, one limitation is that it is a relatively new compound and may not be widely available for use in all labs.

Future Directions

There are many potential future directions for research on N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide. One area of interest is in developing new formulations of the compound that may be more effective or have fewer side effects. Another area of interest is in exploring its potential use in treating other autoimmune diseases or in combination with other drugs. Additionally, further research may be needed to better understand the long-term effects of this compound and its potential impact on the immune system.

Synthesis Methods

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide involves several steps, including the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide in the presence of a base to form the final product.

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. It works by inhibiting the activity of certain enzymes, called Janus kinases, that play a role in the immune response.

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-10-6-7-12(8-11(10)2)16(20)19-17-14(9-18)13-4-3-5-15(13)21-17/h6-8H,3-5H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJCQDJJXNLMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.